(z)-5-(2,4-Dichlorobenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the 2,4-dichlorophenyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
(5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress pathways.
Modulating signaling pathways: Affecting pathways related to inflammation and cell proliferation.
Binding to receptors: Interacting with cellular receptors to induce specific biological responses.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione: Unique due to the presence of the 2,4-dichlorophenyl group.
Imidazolidine-2,4-dione derivatives: Similar structure but different substituents on the phenyl ring.
Thiazolidine-2,4-dione derivatives: Similar ring structure but with sulfur instead of nitrogen.
Uniqueness
The uniqueness of (5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
6331-80-2 |
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Molecular Formula |
C10H6Cl2N2O2 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(7(12)4-6)3-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-3- |
InChI Key |
KXXQLEFIYMXHAL-BAQGIRSFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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